![molecular formula C16H24N2O3S B4463146 1-(ethylsulfonyl)-N-(3-methylbenzyl)-3-piperidinecarboxamide](/img/structure/B4463146.png)
1-(ethylsulfonyl)-N-(3-methylbenzyl)-3-piperidinecarboxamide
Overview
Description
1-(ethylsulfonyl)-N-(3-methylbenzyl)-3-piperidinecarboxamide, also known as ABT-639, is a selective and potent inhibitor of T-type calcium channels. It was first synthesized in 2009 by Abbott Laboratories and has since been used extensively in scientific research for its potential therapeutic applications.
Mechanism of Action
1-(ethylsulfonyl)-N-(3-methylbenzyl)-3-piperidinecarboxamide works by selectively inhibiting T-type calcium channels. These channels are involved in the regulation of neuronal excitability and are known to play a crucial role in the development of various diseases. By inhibiting these channels, 1-(ethylsulfonyl)-N-(3-methylbenzyl)-3-piperidinecarboxamide can reduce neuronal excitability and alleviate symptoms associated with various conditions.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-N-(3-methylbenzyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the frequency and duration of epileptic seizures, alleviate neuropathic pain, and improve symptoms of anxiety and depression. In addition, it has been shown to have potential in reducing the growth and metastasis of cancer cells and improving cardiovascular function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(ethylsulfonyl)-N-(3-methylbenzyl)-3-piperidinecarboxamide is its selectivity for T-type calcium channels. This makes it an ideal tool for studying the role of these channels in various diseases. In addition, its potency and efficacy make it a valuable tool for developing potential therapeutic agents.
However, there are also limitations to using 1-(ethylsulfonyl)-N-(3-methylbenzyl)-3-piperidinecarboxamide in lab experiments. One of the main limitations is its potential toxicity. While it has been shown to be safe and well-tolerated in animal studies, its long-term effects on human health are not yet fully understood.
Future Directions
There are several future directions for research on 1-(ethylsulfonyl)-N-(3-methylbenzyl)-3-piperidinecarboxamide. One potential area of research is its use in combination with other drugs for the treatment of various diseases. Another potential area of research is the development of more potent and selective inhibitors of T-type calcium channels. Finally, further research is needed to fully understand the long-term effects of 1-(ethylsulfonyl)-N-(3-methylbenzyl)-3-piperidinecarboxamide on human health.
Scientific Research Applications
1-(ethylsulfonyl)-N-(3-methylbenzyl)-3-piperidinecarboxamide has been used extensively in scientific research for its potential therapeutic applications. It has been found to be effective in treating various conditions such as epilepsy, neuropathic pain, anxiety, and depression. In addition, it has been shown to have potential in treating cancer and cardiovascular diseases.
properties
IUPAC Name |
1-ethylsulfonyl-N-[(3-methylphenyl)methyl]piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-22(20,21)18-9-5-8-15(12-18)16(19)17-11-14-7-4-6-13(2)10-14/h4,6-7,10,15H,3,5,8-9,11-12H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHDVWGFZATQKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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